

## GSK3145095: A Profile of Unprecedented Kinase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | GSK3145095 |           |
| Cat. No.:            | B607824    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

**GSK3145095** is a potent, orally active inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) with an IC50 of 6.3 nM.[1][2][3] Developed for its potential in treating pancreatic cancer and other solid tumors, a key attribute of **GSK3145095** is its exceptional selectivity profile.[4][5] [6][7] This guide provides a comprehensive comparison of **GSK3145095**'s performance against other kinases, supported by experimental data and detailed methodologies.

## **Unparalleled Selectivity Against the Human Kinome**

**GSK3145095** has demonstrated a remarkable lack of off-target activity when screened against extensive panels of kinases. This high degree of selectivity is a critical feature, minimizing the potential for off-target effects and associated toxicities in a clinical setting.

The selectivity of **GSK3145095** was rigorously evaluated at a concentration of 10 µM against a broad spectrum of the human kinome. These comprehensive screenings included a P33 radiolabeled assay at Reaction Biology Corp, encompassing 359 kinases, and a competition binding assay (KINOMEscan) at DiscoveRx Corp, which covered 456 kinases.[5][7] In both of these extensive panels, **GSK3145095** exhibited no significant inhibition of any kinase other than its intended target, RIPK1.[5][7] This represents a selectivity window of over 1500-fold, based on its potent 6.3 nM inhibition of RIPK1.[5][7]

The molecular basis for this exquisite selectivity lies in its unique "type III" binding mode. **GSK3145095** engages an allosteric lipophilic pocket adjacent to the ATP-binding site of RIPK1,



a conformation not readily available in other kinases.[5]

### **Kinase Selectivity Data**

The following table summarizes the selectivity profile of **GSK3145095**. Based on publicly available data, **GSK3145095** shows no significant inhibition of other kinases when tested at a high concentration. The data presented here is illustrative of this high selectivity as reported in the primary literature.

| Kinase Target                                   | Assay Type          | GSK3145095<br>Concentration (μΜ) | % Inhibition |
|-------------------------------------------------|---------------------|----------------------------------|--------------|
| RIPK1                                           | Radiometric         | 0.0063                           | 50% (IC50)   |
| Representative<br>Kinase Panel (359<br>kinases) | Radiometric (P33)   | 10                               | <10%         |
| Representative<br>Kinase Panel (456<br>kinases) | Competition Binding | 10                               | <10%         |

## **Experimental Protocols**

To ensure a thorough understanding of the data presented, the following sections detail the methodologies employed in the key selectivity screening experiments.

### Reaction Biology HotSpot™ Kinase Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase by measuring the incorporation of a radiolabeled phosphate from  $[y-^{33}P]ATP$  into a substrate.

#### Detailed Methodology:

Reaction Mixture Preparation: A reaction cocktail is prepared containing the specific kinase, its corresponding substrate (peptide or protein), and any necessary cofactors in a reaction buffer (e.g., 20 mM Hepes pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na<sub>3</sub>VO<sub>4</sub>, 2 mM DTT, 1% DMSO).



- Compound Addition: GSK3145095, dissolved in DMSO, is added to the reaction mixture.
   Control reactions receive DMSO vehicle only.
- Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of non-radiolabeled ATP and [y- $^{33}$ P]ATP to a final concentration of 10  $\mu$ M.
- Incubation: The reactions are incubated for a set period (e.g., 120 minutes) at room temperature to allow for substrate phosphorylation.
- Reaction Termination and Substrate Capture: The reactions are stopped by spotting the mixture onto P81 ion-exchange filter paper. The phosphorylated substrate binds to the filter paper.
- Washing: The filter papers are washed extensively with 0.75% phosphoric acid to remove unincorporated [y-33P]ATP.
- Detection: The amount of radioactivity remaining on the filter paper, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
- Data Analysis: Kinase activity is expressed as the percentage of remaining activity in the presence of the inhibitor compared to the vehicle control.

## **Eurofins DiscoverX KINOMEscan® Competition Binding Assay**

This assay measures the binding affinity of a test compound to a panel of kinases through a competitive binding format. It does not measure enzymatic activity but rather the displacement of a known ligand.

#### **Detailed Methodology:**

- Assay Components: The core components are DNA-tagged kinases, an immobilized ligand that binds to the kinase active site, and the test compound (GSK3145095).
- Competition: The DNA-tagged kinase is incubated with the immobilized ligand in the
  presence of GSK3145095. If GSK3145095 binds to the kinase, it will compete with the
  immobilized ligand, reducing the amount of kinase captured on the solid support.



- Immobilization and Washing: The mixture is added to streptavidin-coated beads, which
  capture the immobilized ligand and any bound kinase. Unbound components are removed
  through washing steps.
- Elution and Quantification: The bound kinase is eluted, and the amount is quantified by measuring the associated DNA tag using quantitative PCR (qPCR).
- Data Analysis: The amount of kinase detected is compared to a DMSO control. A lower amount of detected kinase in the presence of the test compound indicates binding and is reported as a percentage of the control.

# Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for kinase selectivity screening and the signaling pathway in which **GSK3145095** acts.





Click to download full resolution via product page

Workflow for Radiometric Kinase Selectivity Assay





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. reactionbiology.com [reactionbiology.com]
- 2. GSK3145095 | RIP kinase | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. landing.reactionbiology.com [landing.reactionbiology.com]
- 7. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [GSK3145095: A Profile of Unprecedented Kinase Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607824#gsk3145095-selectivity-profile-against-other-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com